![molecular formula C15H20N2O2 B1521840 Benzyl 2,7-Diazaspiro[3.5]nonan-2-carboxylat CAS No. 1227456-92-9](/img/structure/B1521840.png)
Benzyl 2,7-Diazaspiro[3.5]nonan-2-carboxylat
Übersicht
Beschreibung
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro nonane ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique spirocyclic structure is valuable in the design of novel ligands and catalysts.
Biology
The compound has shown potential in biological studies due to its structural similarity to certain natural products. It is investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is explored for its potential pharmacological activities. It is studied as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure makes it a candidate for applications in polymer science and materials engineering.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
-
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. For instance, a reaction between 1,2-diaminopropane and cyclohexanone under acidic conditions can yield the spirocyclic intermediate.
-
Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
-
Carboxylation: : The final step involves the introduction of the carboxylate group. This can be done through a carboxylation reaction using carbon dioxide under high pressure or by using a carboxylating agent like di-tert-butyl dicarbonate.
Industrial Production Methods
Industrial production of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
-
Reduction: : The compound can be reduced to form various amine derivatives, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride with a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated benzyl derivatives.
Wirkmechanismus
The mechanism by which Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets through allosteric or competitive inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar in structure but with a tert-butyl group instead of a benzyl group.
5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Contains an oxygen atom in the spirocyclic ring, altering its chemical properties.
Uniqueness
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of a benzyl group and a diazaspiro nonane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, researchers can further explore its potential and develop new derivatives with enhanced properties.
Eigenschaften
IUPAC Name |
benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPDCWPKNUIIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657793 | |
| Record name | Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227456-92-9 | |
| Record name | Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


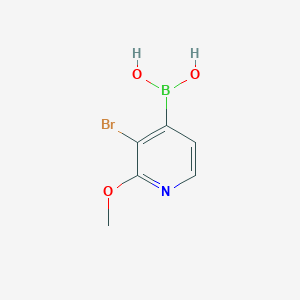
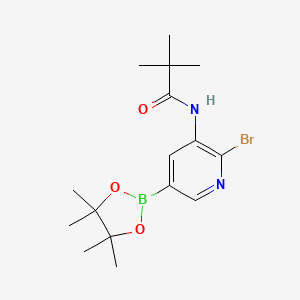
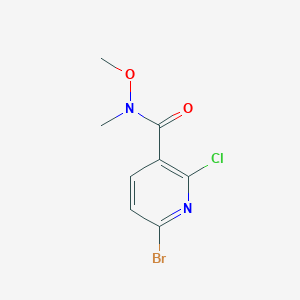
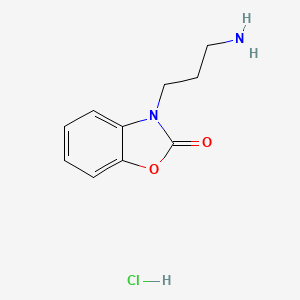
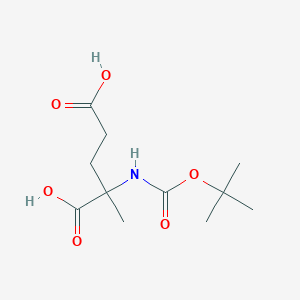
![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
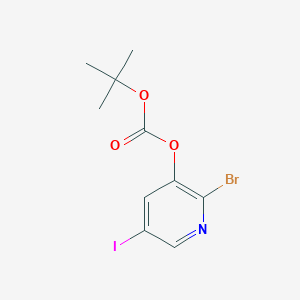
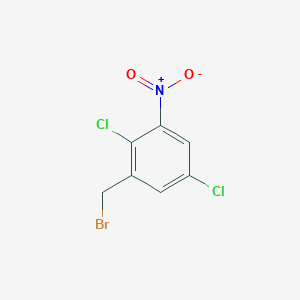

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)
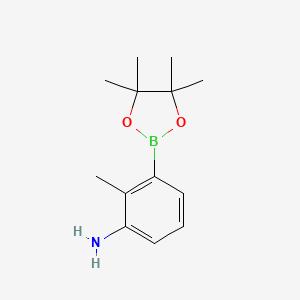
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)
